![molecular formula C11H18Cl2N2 B1382916 N-benzyl-N-methylazetidin-3-amine dihydrochloride CAS No. 1803604-02-5](/img/structure/B1382916.png)
N-benzyl-N-methylazetidin-3-amine dihydrochloride
Overview
Description
“N-benzyl-N-methylazetidin-3-amine dihydrochloride” is a chemical compound with the molecular weight of 249.18 . It is mainly used in scientific experiments for its various properties.
Molecular Structure Analysis
The InChI code for “N-benzyl-N-methylazetidin-3-amine dihydrochloride” is1S/C11H16N2.2ClH/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N-benzyl-N-methylazetidin-3-amine dihydrochloride” has a molecular weight of 249.18 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Biomonitoring and Metabolism
Biomonitoring of Heterocyclic Aromatic Amines The research led by Stillwell et al. (1999) developed a biomonitoring procedure to analyze and quantify specific heterocyclic aromatic amine metabolites in human urine. This study provides crucial insights into the metabolism of these compounds in vivo and highlights the variability in metabolic responses among individuals, potentially influenced by enzymatic activity differences. This research is instrumental in understanding the human body's processing of substances like N-benzyl-N-methylazetidin-3-amine dihydrochloride when ingested or exposed through other means Stillwell, Turesky, Sinha, Skipper, & Tannenbaum, 1999.
Metabolism of Designer Drugs Adamowicz, Zuba, and Byrska (2014) conducted a study analyzing the metabolism of new psychoactive substances (NPSs) like 3-methyl-N-methylcathinone and 5-(2-aminopropyl)benzofuran. Though not directly mentioning N-benzyl-N-methylazetidin-3-amine dihydrochloride, this research contributes to the broader understanding of how similar compounds are metabolized and the resulting implications for forensic toxicology Adamowicz, Zuba, & Byrska, 2014.
Exposure and Effects of Heterocyclic Amines Research by Wakabayashi et al. (1993) and Turteltaub et al. (1999) delves into the exposure levels of heterocyclic amines in humans and their genotoxic and carcinogenic effects. They explore the mechanisms of exposure, the quantification of these compounds in cooked foods and human urine, and the comparative analysis of metabolite profiles and adduct formation in humans and rodents. These studies contribute to the broader context of understanding how substances like N-benzyl-N-methylazetidin-3-amine dihydrochloride might interact with biological systems Wakabayashi, Ushiyama, Takahashi, Nukaya, Kim, Hirose, Ochiai, Sugimura, & Nagao, 1993; Turteltaub, Dingley, Curtis, Malfatti, Turesky, Garner, Felton, & Lang, 1999.
Analytical and Bioanalytical Approaches
Newborn Screening for Aromatic l-Amino-Acid Decarboxylase Deficiency Brennenstuhl et al. (2019) discussed the development of a novel method for high-throughput newborn screening for aromatic l-amino-acid decarboxylase deficiency by analyzing 3-O-methyldopa concentrations from dried blood spots. This research showcases the advancements in analytical techniques that could potentially be applicable for monitoring and analyzing compounds similar to N-benzyl-N-methylazetidin-3-amine dihydrochloride Brennenstuhl, Kohlmüller, Gramer, Garbade, Syrbe, Feyh, Kölker, Okun, Hoffmann, & Opladen, 2019.
Toxicity and Health Risks
Acute Toxicity of Novel Psychoactive Substances Hofer et al. (2017) investigated the acute toxicity associated with the recreational use of novel psychoactive substances, providing insights into their effects and the body's response to these substances. This research could offer a contextual backdrop for understanding the potential health risks associated with compounds like N-benzyl-N-methylazetidin-3-amine dihydrochloride Hofer, Faber, Müller, Hauffe, Wenger, Kupferschmidt, & Rauber-Lüthy, 2017.
Safety And Hazards
properties
IUPAC Name |
N-benzyl-N-methylazetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHXPYARZXBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylazetidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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